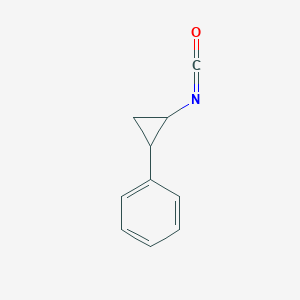![molecular formula C16H16N4OS B2987778 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone CAS No. 1797572-18-9](/img/structure/B2987778.png)
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone is a unique synthetic compound belonging to a class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. This process often begins with the preparation of the pyrazolopyridopyrimidine core through multi-step reactions that include cyclization and subsequent functionalization. The final step involves attaching the thiophene moiety to the core structure through a reaction such as alkylation or acylation.
Industrial Production Methods: : In industrial settings, the production of this compound might employ advanced techniques such as continuous flow synthesis, which allows for precise control over reaction parameters, improving yield and purity. These methods often utilize automated systems to ensure consistency and scalability.
化学反应分析
Types of Reactions: : This compound can undergo several types of chemical reactions, including:
Oxidation: : Conversion of thiophene into sulfoxide or sulfone derivatives.
Reduction: : Potential reduction of the pyrazolopyridopyrimidine core to modify its electronic properties.
Substitution: : Electrophilic or nucleophilic substitution reactions on the thiophene ring or the core structure.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst for reduction reactions.
Substitution reagents: : Including halogens, organometallics, or amines under specific conditions to achieve substitution reactions.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Partially or fully reduced pyrazolopyridopyrimidine cores.
Substitution: : Various substituted derivatives depending on the reagents used.
科学研究应用
This compound has found applications in various scientific research fields:
Chemistry
Catalysis: : The unique structure allows it to act as a catalyst or a ligand in certain catalytic processes.
Material Science: : Potential use in the development of new materials with specific electronic or optical properties.
Biology
Bioactive Compounds: : Investigation of its potential as a lead compound for developing new pharmaceuticals.
Enzyme Inhibition: : Studying its effects on specific enzymes to understand its potential therapeutic uses.
Medicine
Drug Development: : Research into its pharmacological properties to develop new treatments for diseases.
Diagnostics: : Utilization in diagnostic assays due to its unique binding properties.
Industry
Agrochemicals: : Development of new agrochemical products such as pesticides or herbicides.
Polymers: : Use in the creation of polymers with specific characteristics for industrial applications.
作用机制
The compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes, receptors, or DNA, altering their function.
Pathways Involved: : It can affect various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.
Similar Compounds
1-(3,4-dihydroquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone
1-(2-methyl-8,9-dihydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone
Uniqueness
Structure: : The unique combination of pyrazolopyridopyrimidine and thiophene moieties sets it apart from other compounds.
Reactivity: : Its specific reactivity patterns, influenced by its structure, make it a distinctive subject for study.
This comprehensive examination showcases the potential and versatility of 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone in various scientific and industrial domains.
属性
IUPAC Name |
1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-6-15-17-8-13-9-19(4-2-14(13)20(15)18-11)16(21)7-12-3-5-22-10-12/h3,5-6,8,10H,2,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQEDFEZZCMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CC4=CSC=C4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride](/img/structure/B2987695.png)
![2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2987698.png)
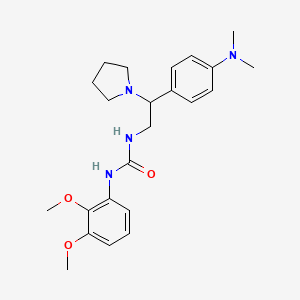
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2987700.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)
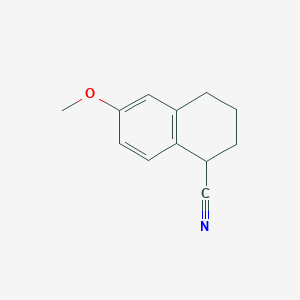
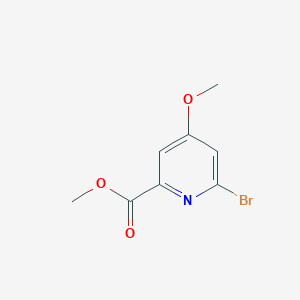
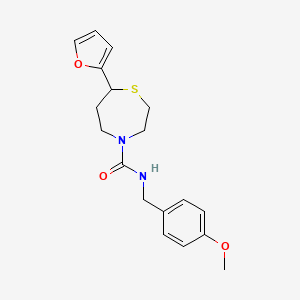

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)

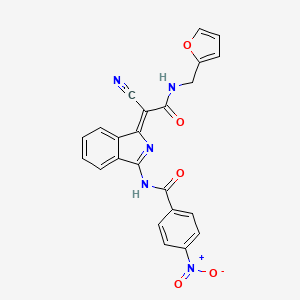
![2-chloro-N-(3-{[(pyridin-3-yl)methyl]amino}propyl)pyridine-4-carboxamide hydrochloride](/img/structure/B2987716.png)
